Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate
Description
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate is a synthetic organic compound characterized by an ethyl ester backbone linked to a glycine-derived amino group, which is further substituted with a 3,4-dimethoxybenzyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The 3,4-dimethoxyphenyl group enhances electron-donating capacity and lipophilicity, influencing its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxyphenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPROFFYWOEFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate typically involves the reaction of 3,4-dimethoxybenzylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
The hydrolysis follows nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate .
Acylation and Alkylation Reactions
The secondary amine reacts with acyl chlorides or alkyl halides to form amides or tertiary amines.
Key Findings :
-
Acylation preserves the ethyl ester group, enabling selective functionalization.
-
Alkylation under basic conditions avoids unwanted ester hydrolysis .
Condensation and Cyclization Reactions
The amine and ester groups facilitate cyclization with carbonyl-containing reagents.
Example Reaction :
Reaction with 3,4-dimethoxybenzaldehyde under Dean-Stark conditions yields a tetrahydroisoquinoline derivative via imine formation and subsequent cyclization :
\text{Ethyl 2 3 4 dimethoxyphenyl methyl amino}acetate}+\text{3 4 dimethoxybenzaldehyde}\xrightarrow{\text{BF}_3\cdot \text{OEt}_2}\text{Tetrahydroisoquinoline analog}+\text{H}_2\text{O}
Data :
-
Yield : 72% after purification by column chromatography.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl ring undergoes nitration and sulfonation.
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃, H₂SO₄ | Para to OMe | 2-{[(3,4-Dimethoxy-5-nitrophenyl)methyl]amino}acetate | 0°C, 1h |
| ClSO₃H, DCM | Meta to OMe | 2-{[(3,4-Dimethoxy-5-sulfophenyl)methyl]amino}acetate | RT, 3h |
Note : Methoxy groups direct electrophiles to the para and meta positions due to their electron-donating nature.
Reduction Reactions
The ester group can be reduced to primary alcohols using LiAlH₄ or NaBH₄.
\text{Ethyl 2 3 4 dimethoxyphenyl methyl amino}acetate}\xrightarrow{\text{LiAlH}_4}2-{[(3,4-\text{Dimethoxyphenyl})methyl]amino}ethanol
Data :
-
Reductant : LiAlH₄ in THF at 0°C (95% conversion).
-
Byproduct : Ethanol formed during ester reduction.
Stability and Degradation
Scientific Research Applications
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate exhibits several biological activities that are of interest in drug development:
-
Anticancer Properties :
- Recent studies have indicated that this compound shows significant anticancer activity against various cancer cell lines, particularly breast cancer models. It has been observed to inhibit cell proliferation effectively.
- Mechanisms of Action :
- Inhibition of Cell Proliferation : The compound has demonstrated a capacity to significantly reduce the growth of cancer cells.
- Induction of Apoptosis : Increased levels of apoptotic markers such as caspase-3 and caspase-9 have been reported, suggesting that the compound may trigger programmed cell death in cancer cells.
- Matrix Metalloproteinase Inhibition : The compound inhibits matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Studies have shown its potential in mitigating oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity :
- In vitro assays using MDA-MB-231 (triple-negative breast cancer) cell lines demonstrated an IC50 value of approximately 0.126 μM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.
| Biological Activity | Cell Line/Model | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 μM | Significant inhibition of cell proliferation |
| Apoptosis Induction | In vitro | N/A | Increased caspase-9 levels |
- Neuroprotective Study :
- A study assessing the neuroprotective effects revealed that treatment with this compound reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Key structural analogs differ in the substitution pattern on the aromatic ring or the ester backbone. Below is a comparative analysis:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Application/Notes | Reference |
|---|---|---|---|---|---|
| Ethyl 2-[(3-methylphenyl)amino]acetate | 21911-66-0 | C₁₁H₁₅NO₂ | 3-methylphenyl | Intermediate in organic synthesis | |
| Ethyl (3,4-dimethoxyphenyl)aminoacetate | 17894-50-7 | C₁₂H₁₅NO₅ | 3,4-dimethoxyphenyl, oxo group | Pharmaceutical intermediate | |
| Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate | 1131594-34-7 | C₁₁H₁₄BrNO₃ | 3-bromo-4-methoxyphenyl | Potential halogenated intermediate | |
| Ethyl 2-(3,5-dimethoxyphenyl)acetate | 65976-77-4 | C₁₂H₁₆O₄ | 3,5-dimethoxyphenyl | Agrochemical research |
Key Findings :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy substitution in the target compound enhances electron density, improving nucleophilic reactivity compared to halogenated analogs (e.g., 3-bromo-4-methoxy in CAS 1131594-34-7) .
- Steric Effects: The methyl group in Ethyl 2-[(3-methylphenyl)amino]acetate reduces steric hindrance, enabling faster reaction kinetics in alkylation steps compared to bulkier dimethoxy analogs .
Functional Group Modifications
Amino vs. Oxo-Amino Groups
Ethyl (3,4-dimethoxyphenyl)aminoacetate (CAS 17894-50-7) features an oxo group adjacent to the amino functionality, forming a carbamate-like structure. This modification increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound .
Tetrahydroisoquinoline Derivatives
Compound 26a (Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)acetate) shares the 3,4-dimethoxybenzyl group but incorporates a tetrahydroisoquinoline scaffold. This structural complexity significantly alters pharmacological activity, with reported 90% yield in synthesis via alkylation reactions .
Biological Activity
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a distinctive structure comprising an ethyl acetate moiety linked to a dimethoxy-substituted phenyl group. The presence of methoxy groups enhances its electron-donating capacity, which may influence its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives containing methoxy-substituted phenyl groups can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study on related compounds demonstrated that certain derivatives effectively inhibited cell cycle progression in cancer cells. For example, a related compound caused G2/M phase arrest in HeLa cells at concentrations as low as 30 nM, indicating a potent antiproliferative effect .
The anticancer effects of this compound may be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds similar to this acetate have been reported to block tubulin polymerization, a crucial process for mitotic spindle formation during cell division .
- Modulation of Apoptotic Pathways : The compound may interact with Bcl-2 family proteins and other regulators of apoptosis, potentially overcoming multidrug resistance (MDR) in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the aromatic ring significantly influence biological activity. Key findings include:
- Hydrophobic Groups : The presence of hydrophobic functional groups at the 3 and 4 positions of the phenyl ring enhances activity.
- Amino Group Variability : Primary and secondary amino groups are well-tolerated, while tertiary amino groups lead to reduced activity .
| Substituent Position | Preferred Functional Group | Activity Impact |
|---|---|---|
| 3 | Hydrophobic | Increases potency |
| 4 | Hydrophobic | Increases potency |
| Amino Group Type | Primary/Secondary | Maintains activity |
| Tertiary Amino | Not preferred | Decreases activity |
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents by inhibiting microbial growth through interactions with specific enzymes or receptors involved in inflammatory pathways .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, potentially offering therapeutic avenues for neurological disorders .
Q & A
Basic: What is the standard synthetic route for Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via alkylation of a precursor amine with ethyl bromoacetate. For example, in a multi-step reaction starting with a tetrahydroisoquinoline derivative, ethyl bromoacetate is used to introduce the aminoacetate moiety under reflux conditions in dimethylformamide (DMF) at 130°C for 2 hours . The crude product is purified via recrystallization from ethyl acetate.
Purity Validation:
- 1H NMR (300 MHz, CDCl₃): Peaks corresponding to the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), aromatic protons (δ ~6.7–7.2 ppm), and methoxy groups (δ ~3.8–3.9 ppm) confirm structural integrity .
- Mass Spectrometry (MS): A molecular ion peak (e.g., m/z 340 [M⁺]) and fragmentation patterns are analyzed .
- Elemental Analysis: Matches calculated values (e.g., C: 70.58%, H: 5.92%) to confirm stoichiometric purity .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the connectivity of the 3,4-dimethoxyphenyl group, the ethyl ester, and the aminoacetate moiety. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) resolve substitution patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies impurities .
- Infrared (IR) Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .
Advanced: How can reaction yields be optimized when steric hindrance from the 3,4-dimethoxyphenyl group limits alkylation efficiency?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving reactivity with ethyl bromoacetate .
- Temperature Control: Prolonged reflux (e.g., 130°C for 2–4 hours) ensures complete reaction while minimizing decomposition .
- Catalytic Additives: Bases like sodium carbonate or triethylamine neutralize HBr byproducts, shifting equilibrium toward product formation .
- Alternative Alkylating Agents: Ethyl 2-bromopropionate (65% yield) may offer better steric compatibility than bromoacetate derivatives .
Advanced: How are byproducts or impurities analyzed during synthesis, and what mitigation strategies exist?
Methodological Answer:
- LC-MS/MS: Identifies side products such as N-alkylated isomers or unreacted starting materials. For example, ethyl ester hydrolysis products (e.g., free carboxylic acids) are detected via negative-ion mode MS .
- Byproduct Mitigation:
- Protecting Groups: Temporary protection of the amine with tert-butoxycarbonyl (Boc) prevents over-alkylation .
- Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves closely eluting impurities .
Advanced: What computational methods predict the compound’s reactivity or binding affinity in pharmacological studies?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electron distribution at the aminoacetate moiety to predict nucleophilic/electrophilic sites .
- Molecular Docking: Screens interactions with biological targets (e.g., calcium channels) using software like AutoDock Vina. The 3,4-dimethoxyphenyl group’s π-stacking potential is a key focus .
- QSAR Modeling: Relates structural descriptors (e.g., logP, polar surface area) to bioactivity, guiding derivative design .
Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Light Exposure: UV-Vis spectroscopy tracks absorbance shifts (λmax ~280 nm) indicative of photodegradation .
Advanced: What in vitro assays evaluate the compound’s bioactivity, particularly for neurological targets?
Methodological Answer:
- Calcium Channel Binding Assays: Competitive displacement of [³H]-verapamil in neuronal membrane preparations quantifies affinity for L-type channels .
- Antioxidant Activity: DPPH radical scavenging assays measure IC₅₀ values, with ascorbic acid as a positive control .
- CYP450 Metabolism Studies: Incubation with human liver microsomes identifies metabolites (e.g., demethylated derivatives) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
